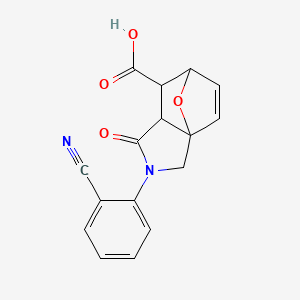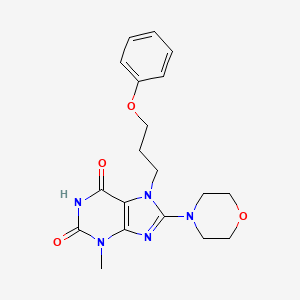
1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide, also known as NPTP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. NPTP is a piperidine derivative that has been synthesized through a series of chemical reactions, and its properties have been studied for its potential use in treating various medical conditions.
Mécanisme D'action
The mechanism of action of 1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are known to contribute to cell damage and inflammation. 1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has also been shown to modulate the activity of ion channels in cells, which can affect the transmission of signals between cells.
Biochemical and Physiological Effects
1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, 1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has been shown to induce apoptosis and inhibit angiogenesis, which can lead to the inhibition of tumor growth. In Alzheimer's disease research, 1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has been shown to inhibit the formation of amyloid beta plaques, which can lead to the prevention of cognitive decline. In neuropathic pain research, 1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has been shown to alleviate pain by modulating the activity of ion channels in sensory neurons.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide in lab experiments include its high purity and stability, as well as its potential therapeutic applications in various medical conditions. However, the limitations of using 1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide in lab experiments include its relatively high cost and the need for specialized equipment and expertise to synthesize and characterize the compound.
Orientations Futures
There are several future directions for research on 1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide, including further studies on its mechanism of action, optimization of its synthesis and purification, and testing its efficacy and safety in animal models and clinical trials. Additionally, 1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide could be further studied for its potential therapeutic applications in other medical conditions, such as inflammatory diseases and neurological disorders.
Méthodes De Synthèse
The synthesis of 1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide involves a multi-step process that starts with the reaction between 2-naphthaldehyde and ethyl acetoacetate to form 2-(naphthalen-1-yl)acetic acid. This intermediate is then reacted with N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide to form the final product, 1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide. The synthesis of 1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has been optimized to maximize yield and purity, and the resulting compound has been characterized using various analytical techniques.
Applications De Recherche Scientifique
1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has been studied for its potential therapeutic applications in various medical conditions, including cancer, Alzheimer's disease, and neuropathic pain. In cancer research, 1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has been studied for its potential to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease. In neuropathic pain research, 1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has been shown to alleviate pain by modulating the activity of ion channels in sensory neurons.
Propriétés
IUPAC Name |
1-(2-naphthalen-1-ylacetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2/c21-20(22,23)13-24-19(27)15-8-10-25(11-9-15)18(26)12-16-6-3-5-14-4-1-2-7-17(14)16/h1-7,15H,8-13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLFXEXMBOHTBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC(F)(F)F)C(=O)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(naphthalen-1-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide](/img/structure/B2899110.png)
![2-(4-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2899111.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2899113.png)




![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2899122.png)

![8'-chloro-4'-oxo-N-phenethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2899126.png)

![2-(1-benzylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2899132.png)
